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molecular formula C11H11BrClNO2 B8488816 4-Bromo-7-(3-chloropropoxy)-1-isoindolinone

4-Bromo-7-(3-chloropropoxy)-1-isoindolinone

Cat. No. B8488816
M. Wt: 304.57 g/mol
InChI Key: AFNFWHQWKADNQW-UHFFFAOYSA-N
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Patent
US07129260B2

Procedure details

A suspension of Example 106D (250 mg, 1.1 mmol), 3-chloropropanol (0.095 mL, 1.1 mmol), and triphenylphosphine (350 mg, 1.3 mmol) in dichloromethane (5 mL) at 0° C., was treated dropwise with DEAD (0.21 mL, 1.3 mmol) over 10 minutes. The resulting mixture was stirred at 0° C. for 1 hour, warmed to room temperature overnight, and concentrated. The residue was purified by silica gel chromatography with 50 to 60% ethyl acetate/hexanes to give 227 mg of the desired product which was contaminated with triphenylphosphine oxide. MS (ESI(+)) m/e 304,306 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.095 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12].[Cl:13][CH2:14][CH2:15][CH2:16]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH2:16][CH2:15][CH2:14][Cl:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C2CNC(C2=C(C=C1)O)=O
Name
Quantity
0.095 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
350 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
0.21 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with 50 to 60% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2CNC(C2=C(C=C1)OCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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